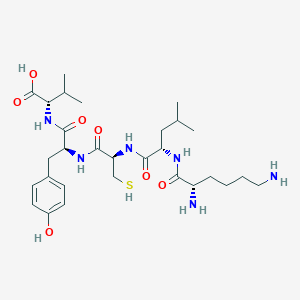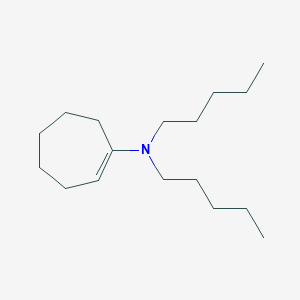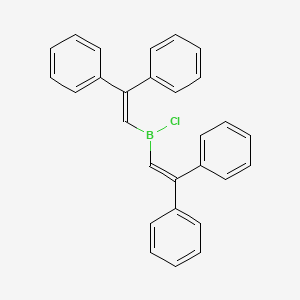
Chlorobis(2,2-diphenylethenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorobis(2,2-diphenylethenyl)borane is an organoboron compound with the chemical formula C28H22BCl It is known for its unique structure, which includes a boron atom bonded to a chlorine atom and two 2,2-diphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorobis(2,2-diphenylethenyl)borane typically involves the reaction of boron trichloride (BCl3) with 2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
BCl3+2(C6H5)2C=CH2→(C6H5)2C=CH2BCl2+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Chlorobis(2,2-diphenylethenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-chlorine bond to a boron-hydrogen bond.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Various organoboron compounds depending on the nucleophile used.
Scientific Research Applications
Chlorobis(2,2-diphenylethenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Chlorobis(2,2-diphenylethenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can facilitate various chemical transformations, such as the activation of small molecules or the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)borane: Known for its high Lewis acidity and used in similar applications.
Tris(pentafluorophenyl)borane: Another highly Lewis acidic compound with applications in catalysis and materials science.
Chlorodiphenylborane: Similar structure but with different reactivity due to the absence of the 2,2-diphenylethenyl groups.
Uniqueness
Chlorobis(2,2-diphenylethenyl)borane is unique due to the presence of the 2,2-diphenylethenyl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it a valuable reagent in specific synthetic applications where other boron compounds may not be as effective.
Properties
CAS No. |
826990-15-2 |
|---|---|
Molecular Formula |
C28H22BCl |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
chloro-bis(2,2-diphenylethenyl)borane |
InChI |
InChI=1S/C28H22BCl/c30-29(21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
XNPJHPJNUTXZRE-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
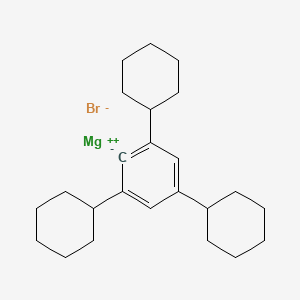
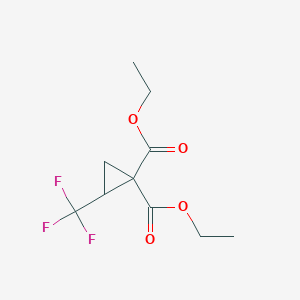
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
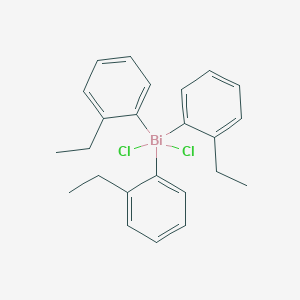
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
